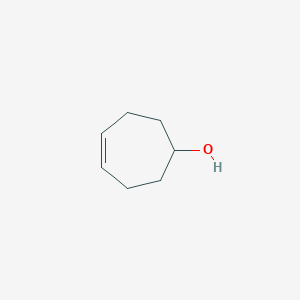

Cyclohept-4-enol

Description

Contextualization within Cyclic Unsaturated Alcohols and Enol Systems

Cyclohept-4-enol belongs to the class of compounds known as cyclic unsaturated alcohols. This classification arises from its core structural features: a seven-carbon ring (the "cyclohept-" prefix), a carbon-carbon double bond within the ring ("-en-"), and a hydroxyl group (-OH) attached to the ring ("-ol"). The synthesis of seven-membered carbocycles like the one in this compound is often a challenge for organic chemists due to unfavorable entropic factors and the inherent strain associated with medium-sized rings. chinesechemsoc.org This challenge, however, also imparts unique reactivity to these molecules compared to their more common five- and six-membered counterparts, such as cyclopentenol (B8032323) and cyclohexenol. researchgate.netscispace.com

While the name contains "enol," this compound is structurally an allylic alcohol, where the hydroxyl group is attached to a carbon atom adjacent to the double bond. A true enol system features a hydroxyl group directly attached to one of the carbons of the double bond (-C=C-OH). However, this compound is directly related to its corresponding ketone, cyclohept-4-en-1-one, through oxidation. lookchem.com This ketone can, in principle, exist in equilibrium with its enol tautomer, making the study of the broader keto-enol system relevant. The stability and reactivity of enols and related enol ethers in cyclic systems are crucial in many synthetic transformations, including cycloaddition reactions used to build complex ring structures. scispace.comorgsyn.org The unique geometry of the seven-membered ring influences the properties of the associated enol system, a topic of interest in physical organic chemistry. scispace.com

Significance in Contemporary Organic Synthesis

The structural characteristics of this compound make it a valuable starting material and intermediate in modern organic synthesis. The seven-membered ring, or cycloheptanoid skeleton, is a core feature of numerous bioactive natural products, and developing efficient ways to synthesize and modify this scaffold is of significant interest. chinesechemsoc.org

This compound serves as a versatile precursor to other functionalized seven-membered rings. The alcohol group can be converted into a better leaving group, such as a mesylate, for substitution reactions, or it can be oxidized to the corresponding ketone, cyclohept-4-en-1-one. lookchem.com The double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, and cycloadditions, allowing for the introduction of new stereocenters and the construction of more complex, fused polycyclic frameworks. cardiff.ac.uk The synthesis of complex molecules often relies on the strategic use of such building blocks to construct challenging ring systems stereoselectively. chinesechemsoc.org For instance, related seven-membered ring systems are assembled via powerful methods like [4+3] and [5+2] cycloaddition reactions to generate functionality-rich frameworks that are later elaborated into target molecules. orgsyn.orgacs.org

Overview of Key Research Areas in this compound Chemistry

Research involving this compound and related seven-membered structures is concentrated in several key areas of chemical science.

Natural Product Synthesis : A primary driver of research into cycloheptane-based molecules is their presence in complex natural products with interesting biological activities. chinesechemsoc.org this compound represents a simple scaffold that can be elaborated into intricate, fused tetracyclic frameworks like that of rippertenol, a molecule synthesized through a route featuring the construction of a seven-membered ring. chinesechemsoc.org

Development of Synthetic Methods : The unique conformational flexibility and ring strain of seven-membered rings make them challenging yet rewarding targets for new reaction development. Research focuses on achieving high stereocontrol in reactions involving these rings. chinesechemsoc.org This includes the development of catalyzed reactions that can form or modify the cycloheptene (B1346976) core, such as rhodium-catalyzed [5+2] cycloadditions to produce related cyclohept-4-enones. orgsyn.org

Mechanistic Studies : The reactivity of medium-sized rings like cycloheptene is a subject of fundamental interest. Studies may focus on understanding reaction pathways, such as the stereochemical outcomes of transformations or the mechanisms of rearrangements. For example, research on the photoinduced cyclization of dienones to form fused seven-membered rings provides insight into the conformational and steric effects that govern these complex reactions. chinesechemsoc.org Similarly, the photochemical isomerization of related medium-sized rings like cyclooctenol from a cis to a more strained trans isomer highlights an area of research that could potentially be applied to cycloheptenols to access highly reactive intermediates for applications like click chemistry. sigmaaldrich.combas.bg

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohept-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFPQCBUOCQCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohept 4 Enol and Analogues

Photoinduced Isomerization Strategies

The generation of strained trans-cycloalkenes from their stable cis-isomers through photoisomerization is a key strategy for accessing unique reactive intermediates. For cycloheptene (B1346976) systems, this transformation unlocks pathways for further functionalization.

Sensitized Photoisomerization Mechanisms

The photoisomerization from a cis to a trans-cycloheptenol is often achieved through triplet sensitization. In this process, a sensitizer (B1316253) molecule, such as ethyl benzoate (B1203000) or a derivative, absorbs UV light and is promoted to an excited singlet state, which then efficiently converts to a longer-lived triplet state via intersystem crossing (ISC). nih.gov This triplet sensitizer then transfers its energy to the cis-cycloheptenol, which does not efficiently absorb the light itself. This energy transfer promotes the cis-isomer to its triplet state. The geometry of this excited state is twisted, allowing for decay to either the cis or the higher-energy trans ground state.

Recent advances have utilized chiral phosphoric acids bearing a sensitizing group. researchgate.net These catalysts can induce notable enantioselectivity during the photoisomerization step. researchgate.net Computational studies suggest that the chiral catalyst forms an assembly with the cis-isomer, inducing a chiral conformation that leads to enantioselectivity in the one-bond flip to the trans-isomer. researchgate.net The process can be initiated by direct irradiation (e.g., at 366 nm) or in the presence of a triplet sensitizer (e.g., at 459 nm). researchgate.net

Optimization of Photolytic Conditions

The efficiency and yield of photoisomerization reactions are highly dependent on the experimental setup. Key variables include the choice of solvent, irradiation time, and methods for isolating the unstable trans product. A simplified procedure for the sensitized photoisomerization of the analogue cis-cyclooct-4-enol to its trans isomer involves using ethyl benzoate as a sensitizer in a two-phase cyclohexane (B81311)/water system. bas.bgepa.gov During irradiation, the resulting trans-cyclooct-4-enol is continuously extracted into the aqueous phase as a silver complex, shifting the equilibrium and increasing the yield. bas.bgepa.gov This method led to a 10% increase in the yield of the trans form compared to a single-phase system. bas.bg

Flow-photoisomerization is another effective technique. By continuously circulating a solution of the cis-isomer through a UV-transparent tube, significant quantities of the trans-product can be generated. The table below outlines the results from several flow-photoisomerization reactions for cycloheptenol derivatives. google.com

| Substrate | Solvent (v/v) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| (3Z)-Cyclohept-3-en-1-ol | Ether:Hexanes (9:1) | 4 | 54 | google.com |

| (4Z)-Cyclohept-4-en-1-ol | Ether:Hexanes (9:1) | 8 | 73 | google.com |

| (4Z)-Cyclohept-4-en-1-ylmethanol | Ether:Hexanes (9:1) | 8 | 60 | google.com |

| cis-Cycloheptene | Ether:Hexanes (1:99) | 6 | 71 | google.com |

Stereochemical Control in Photoisomerization Processes

Controlling the stereochemistry of the final product is a paramount goal in modern synthesis. In the context of photoisomerization, this has been achieved through the use of chiral sensitizers. It was discovered that a chiral phosphoric acid with an attached sensitizing moiety can induce enantioselectivity in the isomerization. researchgate.net The planar chirality of the resulting trans-cycloheptene can then be translated into point chirality in subsequent reactions, such as Diels-Alder cycloadditions. researchgate.net This method allows for the generation of chiral, trans-fused cycloaddition products. researchgate.net The success of this approach hinges on the chiral catalyst selectively engaging with one potential enantiomeric conformation of the starting cis-isomer, guiding the photochemical transformation toward a specific chiral outcome. researchgate.netresearchgate.net

Thermal Rearrangement Approaches

Thermal rearrangements, particularly sigmatropic shifts, offer powerful and often stereospecific methods for carbon-carbon bond formation and ring synthesis. The Oxy-Cope and Claisen rearrangements are cornerstone reactions in this class, providing effective pathways to cycloheptene-based structures.

Oxy-Cope Rearrangement Applications

A synthetically powerful variant is the anionic Oxy-Cope rearrangement, where the hydroxyl group is first deprotonated with a base, such as potassium hydride, to form an alkoxide. tcichemicals.comorganic-chemistry.org This modification dramatically accelerates the reaction, with rate increases reported to be as high as 10¹⁰ to 10¹⁷, allowing the rearrangement to proceed at or below room temperature instead of requiring high heat. organic-chemistry.orgimperial.ac.uk This method has been widely applied in the synthesis of natural products containing seven-membered rings. tcichemicals.com

| Rearrangement Type | Typical Conditions | Relative Rate Factor | Reference |

|---|---|---|---|

| Oxy-Cope (Neutral) | High Temperature (>200°C) | 1 | masterorganicchemistry.comimperial.ac.uk |

| Anionic Oxy-Cope | Low Temperature (e.g., 0°C to RT) | ~1010 - 1017 | organic-chemistry.orgimperial.ac.uk |

Claisen Rearrangement in Cycloheptenone Synthesis

The Claisen rearrangement is another acs.orgacs.org-sigmatropic rearrangement, involving the conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for forming carbon-carbon bonds with high stereoselectivity, as it proceeds through a highly ordered, chair-like transition state. numberanalytics.com

A notable application in the synthesis of cycloheptenone derivatives involves a tandem strategy that combines a cycloisomerization step with a Claisen rearrangement. nih.gov In this approach, appropriately substituted nonracemic allyl alcohols are subjected to a one-pot process that initiates with an oxyanionic 5-exo dig cyclization, which then sets the stage for the Claisen rearrangement. nih.gov This methodology allows for the efficient construction of optically active cycloheptenone derivatives with an almost complete transfer of chirality from the starting material. nih.gov The resulting cycloheptenones can then be readily converted to cycloheptenol analogues.

Base-Catalyzed Rearrangements of Related Precursors

Base-catalyzed rearrangements offer a powerful method for the synthesis of cycloheptene derivatives from readily available bicyclic or strained precursors. These reactions often proceed through the formation of enolates, followed by skeletal reorganization to afford the desired seven-membered ring. researchgate.net

A notable example involves the base-induced fragmentation of bicyclic systems. For instance, the equatorial tosylate derived from the acrolein annelation of 2-carbethoxycyclopentanone can be treated with sodium ethoxide to induce a fragmentation reaction, yielding diethyl cyclohept-4-ene-1,1-dicarboxylate. gla.ac.uk This process highlights how the flexibility of a larger ring system can facilitate the approach of a reactive group to a double bond, enabling the rearrangement. gla.ac.uk

Another strategy involves the homo-Favorskii rearrangement. The reaction of a γ-keto tosylate with a base can lead to the formation of a cyclobutanone (B123998) derivative, which possesses the core carbon skeleton that can be further elaborated to cycloheptene structures. researchgate.net The mechanism of such rearrangements often involves the formation of an enolate, which can then undergo an intramolecular SN2 reaction or a more complex rearrangement cascade. researchgate.net The regioselectivity of these base-catalyzed reactions is often dictated by the thermodynamic stability of the resulting products, with the equilibrium shifting towards the most stable isomer. stackexchange.com

| Precursor Type | Base | Key Transformation | Resulting Structure |

| Bicyclic tosylate | Sodium ethoxide | Fragmentation | Diethyl cyclohept-4-ene-1,1-dicarboxylate |

| γ-Keto tosylate | Base | Homo-Favorskii Rearrangement | Cyclobutanone intermediate |

| γ-Alkynyl-1,3-diketone | DBU, TBD, DIPEA | Intramolecular cyclization | Cycloheptane-annelated chromone |

This table summarizes examples of base-catalyzed rearrangements leading to seven-membered ring structures.

Catalytic Synthesis Routes

Catalytic methods provide efficient and atom-economical pathways to cyclohept-4-enol and its derivatives. These routes often employ transition metals or organocatalysts to achieve high levels of chemo-, regio-, and stereoselectivity.

Ruthenium and palladium catalysts are particularly effective in the synthesis of cyclic alcohols. Ruthenium-catalyzed transfer hydrogenation of cycloheptenones is a prominent method for producing this compound. nih.govrsc.org This reaction typically utilizes a hydrogen donor, such as isopropanol, in the presence of a ruthenium complex like RuCl₂(PPh₃)₃. rsc.orgorganic-chemistry.org The process can be highly efficient, with some catalytic systems achieving rapid turnover rates. rsc.org Interestingly, these reactions can sometimes be accompanied by C-C bond formation, leading to alkylated alcohol products through a cross-aldol type reaction followed by hydrogenation. organic-chemistry.org

Palladium-catalyzed reactions also offer versatile routes to cycloheptane (B1346806) derivatives. For example, the palladium-catalyzed asymmetric ring-expanding allylation (AREA) of vinylcyclopropanes with allylic electrophiles can produce substituted cycloheptane-1,4-diones. nih.gov Furthermore, palladium catalysts can be used in cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, to introduce a wide range of functional groups onto a pre-existing cycloheptene scaffold. libretexts.org

| Catalyst System | Substrate | Reaction Type | Product |

| RuCl₂(PPh₃)₃ / NaOH / Isopropanol | Cycloheptenone | Transfer Hydrogenation | This compound |

| Palladium Catalyst | Vinylcyclopropane (B126155) / Allylic electrophile | Asymmetric Ring-Expanding Allylation | Substituted Cycloheptane-1,4-dione |

| Pd/C | α,β-Unsaturated ketones | Hydrogenation | Saturated ketones |

| Palladium Catalyst | 4-Cyclopentene-1,3-diol monoacetate / Grignard reagent | Cross-Coupling | cis-1,2-Regioisomers |

This table presents examples of noble metal-catalyzed syntheses of cycloheptane and related cyclic structures.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. In the context of cycloheptene synthesis, organocatalysts can be employed in various transformations, including Michael additions and cycloadditions. For instance, chiral primary amine organocatalysts can catalyze the Michael addition of 4-hydroxycoumarins to α,β-unsaturated ketones, a reaction that can be conceptually extended to the synthesis of functionalized seven-membered rings. beilstein-journals.org

Furthermore, organocatalytic redox isomerization of γ-hydroxy enones, using a catalyst like DABCO, can lead to the formation of 1,4-dicarbonyl compounds, which are valuable precursors for cyclization reactions. acs.org The development of highly enantioselective (4+3) cycloadditions, catalyzed by strongly acidic and confined organocatalysts, has enabled the synthesis of complex bicyclo[3.2.2]cyclohepta[b]indoles. acs.org

The ability to selectively functionalize a molecule at a specific position is crucial in organic synthesis. For cycloheptene derivatives, chemo- and regioselective strategies allow for the introduction of various functional groups with high precision. rsc.org

One approach involves the use of directing groups to control the outcome of a reaction. For instance, in the functionalization of pyridines, which can be considered heteroaromatic analogues, proximal halide or sulfamate (B1201201) substituents can influence the regioselectivity of nucleophilic addition to pyridyne intermediates. nih.gov This principle can be applied to the selective functionalization of cycloheptene systems.

Tandem reactions, where multiple transformations occur in a single pot, offer an efficient way to build molecular complexity. A tandem acceptorless dehydrogenation- Current time information in Bangalore, IN.organic-chemistry.org-hydride shift cascade, catalyzed by an iridium(I) complex, has been used to synthesize highly functionalized acyl-cyclohexenes from 1,5-diols. acs.orgacs.org This methodology, which could be adapted for seven-membered rings, demonstrates a high level of regiocontrol. acs.org

| Strategy | Catalyst/Reagent | Transformation | Outcome |

| Directing Group | Halide/Sulfamate on Pyridyne | Nucleophilic Addition | Regiocontrolled substitution |

| Tandem Reaction | Iridium(I) Catalyst | Dehydrogenation- Current time information in Bangalore, IN.organic-chemistry.org-Hydride Shift | Highly functionalized acyl-cyclohexenes |

| Photoinduced Electron Transfer | 9,10-Dicyanoanthracene | Cyclization of Unsaturated Enol Silyl (B83357) Ethers | Cyclic ketones |

This table illustrates various chemo- and regioselective functionalization strategies.

Organocatalytic Systems

Carbon-Carbon Bond Forming Reactions

The construction of the carbon framework is a fundamental aspect of organic synthesis. For this compound and its analogues, carbon-carbon bond-forming reactions are essential for building the seven-membered ring.

Enolates are highly versatile nucleophiles that can react with a variety of electrophiles to form new carbon-carbon bonds. alevelchemistry.co.uk The formation of enolates from ketones or aldehydes is typically achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). vanderbilt.edulibretexts.org

In the synthesis of cycloheptane derivatives, enolates can be used in alkylation reactions. For example, the enolate of a ketone can be reacted with an alkyl halide to introduce a new substituent. wikipedia.org The stereochemical outcome of such reactions can often be controlled by using chiral auxiliaries. wikipedia.org

Aldol (B89426) reactions, where an enolate reacts with a carbonyl compound, are another powerful tool for C-C bond formation. alevelchemistry.co.uk Intramolecular aldol reactions are particularly useful for the synthesis of cyclic compounds. While the formation of five- and six-membered rings is common, the synthesis of seven-membered rings via intramolecular aldol cyclization is more challenging but can be achieved under specific conditions.

| Reaction Type | Nucleophile | Electrophile | Key Transformation |

| Alkylation | Ketone enolate | Alkyl halide | C-C bond formation at the α-position |

| Aldol Reaction | Enolate | Aldehyde/Ketone | Formation of a β-hydroxy carbonyl compound |

| Michael Addition | Enolate | α,β-Unsaturated carbonyl | 1,4-Conjugate addition |

This table summarizes key carbon-carbon bond-forming reactions involving enolates.

Grignard Reagent Additions to Cyclic Systems

The addition of Grignard reagents to cyclic ketones is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing this compound, the most direct precursor is cyclohept-4-enone. The reaction of a Grignard reagent (R-MgX) with an α,β-unsaturated ketone can, in principle, proceed via two main pathways: a 1,2-addition across the carbonyl group or a 1,4-conjugate addition to the β-carbon.

Research has consistently shown that for α,β-unsaturated ketones, Grignard reagents predominantly favor the 1,2-addition pathway, yielding an allylic alcohol upon aqueous workup. This selectivity is attributed to the hard nature of the Grignard reagent, which preferentially attacks the harder electrophilic center of the carbonyl carbon. The reaction is typically irreversible and kinetically controlled. When cyclohept-4-enone is treated with a Grignard reagent, the nucleophilic alkyl or aryl group adds directly to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation quenches the reaction and yields the corresponding tertiary alcohol, a derivative of this compound. If the Grignard reagent used is a hydride equivalent, then this compound itself would be formed.

This transformation is highly efficient. For example, the addition of methylmagnesium iodide to cyclohept-4-enone proceeds to give the 1,2-addition product. nih.gov The general preference for 1,2-addition makes this a reliable method for accessing a variety of C1-substituted this compound analogues.

| Precursor | Reagent | Major Product | Addition Type |

| Cyclohept-4-enone | R-MgX | 1-Alkyl-cyclohept-4-enol | 1,2-Addition |

| Cyclohexenone | Ph-MgBr | 1-Phenyl-cyclohex-2-enol | 1,2-Addition |

Oxidative Coupling Reactions of Enol Derivatives

Oxidative coupling reactions provide a powerful method for forming carbon-carbon bonds. In the synthesis of cyclic systems, the intramolecular oxidative coupling of enol derivatives is a strategic approach to forge ring structures. This can be particularly useful for constructing 1,4-dicarbonyl compounds, which are versatile precursors to cyclic alcohols. nih.govresearchgate.net

A key strategy involves the use of a silicon tether to facilitate an intramolecular oxidative coupling of two ketone-derived enolates. nih.gov For the synthesis of a cycloheptane framework, a precursor containing two ketone moieties separated by an appropriate linker can be converted into a silyl bis-enol ether. Treatment of this intermediate with an oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), initiates an intramolecular coupling to form a seven-membered ring containing a 1,4-dicarbonyl motif. nih.gov This cyclic diketone can then be selectively reduced to furnish a cycloheptane-diol, a derivative of this compound.

This silicon-tethered approach offers high levels of diastereocontrol and allows for the formation of quaternary stereocenters. nih.gov While direct oxidative coupling of cycloheptenone enolates can be complex due to competing homo-coupling and cross-coupling reactions, the intramolecular tether strategy provides a more controlled pathway. nih.gov Alternative methods include electrochemical and photocatalytic oxidative coupling, which offer milder reaction conditions and avoid the need for stoichiometric metal oxidants. nih.gov

| Precursor Type | Oxidant | Intermediate | Final Product (after reduction) |

| Acyclic Silyl Bis-Enol Ether | Ce(IV) Ammonium Nitrate (CAN) | Cyclic 1,4-Diketone | Cycloheptane-diol |

| Lithium Enolates | Fe(III) Chloride | 1,4-Dicarbonyl | Diol |

Domino-Ring-Opening-Cyclization Sequences

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes that allow for the formation of complex molecules from simple precursors in a single pot. A particularly elegant strategy for the synthesis of seven-membered rings is the domino ring-opening-cyclization (DROC) of vinylcyclopropanes (VCPs). nih.govbeilstein-journals.org

In this approach, the strained cyclopropane (B1198618) ring of a VCP acts as a latent 1,3-dipole equivalent. Upon activation, typically with a Lewis acid or a transition metal catalyst, the cyclopropane ring opens to generate a reactive intermediate, which can then participate in a cycloaddition with a tethered π-system. For the synthesis of cycloheptadienes, which are direct precursors to this compound, a [5+2] cycloaddition strategy involving a vinylcyclopropane is effective. sciforum.net

A notable example is the rhodium(I)-catalyzed tandem reaction of an α-diazo ketone bearing an alkyne tether. The reaction proceeds through an initial intramolecular cyclization to form a transient vinyl carbenoid, which then undergoes an internal cyclopropanation to generate a divinylcyclopropane intermediate. This intermediate subsequently undergoes a Cope rearrangement to furnish a cycloheptadiene product. sciforum.net This sequence rapidly builds the seven-membered ring with defined stereochemistry. Another approach involves the bromenium-catalyzed tandem ring-opening/cyclization of vinylcyclopropanes, which proceeds through a π-stabilized homoallylic carbocation to yield bicyclic products. nih.gov

| Starting Material | Catalyst/Reagent | Key Intermediate | Product Type |

| α-diazo ketone with alkyne tether | Rhodium(II) mandelate | Divinylcyclopropane | Cycloheptadiene |

| Vinylcyclopropane | Bromenium species (in situ) | Homoallylic carbocation | Bicyclic amidine |

| Vinylcyclopropane & Alkyl Bromide | Iron catalyst | Pyrrolidinyl methyl radical | Difunctionalized ring-opened product |

Stereoselective and Enantioselective Synthesis

The biological activity of molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of this compound derivatives is of paramount importance.

Chiral Auxiliary Applications in Enolate Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca One of the most powerful applications of this strategy is in the asymmetric alkylation of enolates. Evans' oxazolidinones are a class of highly effective chiral auxiliaries for this purpose. sfu.caresearchgate.net

In the context of cycloheptenol synthesis, this methodology can be applied to the enolate of a cycloheptenone derivative. The ketone is first converted into an N-acyl oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), selectively forms a Z-enolate, where the chiral auxiliary effectively blocks one face of the enolate. researchgate.net Subsequent reaction with an alkylating agent (e.g., an alkyl halide) occurs from the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved under mild conditions to reveal the enantioenriched α-alkylated cycloheptenone, which can be reduced to the corresponding chiral this compound derivative. This method has been successfully used to generate γ-quaternary stereocenters in cycloheptenone systems with high enantiomeric excess. nih.gov

| Chiral Auxiliary | Key Feature | Diastereoselectivity (de) | Reference |

| Evans' Oxazolidinone | Forms a chelated Z-enolate, blocking one face | Often >95% | researchgate.net |

| (1R)-(+)-Camphor | Directs chemo-, regio-, and diastereoselectivity | High | nih.gov |

| (S)-2-Pyrrolidinemethanol | Forms strongly nucleophilic enolates | High | harvard.edu |

Asymmetric Catalysis for this compound Derivatives

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required. A premier strategy for constructing chiral seven-membered rings is the rhodium-catalyzed asymmetric [4+3] cycloaddition. nih.govnih.govcapes.gov.br

This reaction typically involves the reaction of a vinylcarbenoid, generated in situ from a vinyldiazoacetate, with a 1,3-diene. nih.gov The reaction proceeds through a tandem sequence of a stereoselective cyclopropanation to form a divinylcyclopropane intermediate, followed by a thermal Cope rearrangement to yield a cycloheptadiene. nih.gov The use of chiral dirhodium catalysts, such as those bearing N-arylsulfonylprolinate (PTAD) ligands, allows for high levels of enantiocontrol in the initial cyclopropanation step, which translates into a highly enantioenriched cycloheptadiene product. nih.govresearchgate.net

For instance, the reaction of a siloxyvinyldiazoacetate with a diene catalyzed by Rh₂(S-PTAD)₄ can generate the cycloheptadiene product with excellent yield and enantioselectivity (e.g., 90% ee). nih.gov The resulting chiral cycloheptadiene can then be readily converted into a this compound derivative through selective functional group manipulations, such as hydroboration-oxidation or epoxidation followed by reduction.

| Catalyst | Ligand Type | Reaction Type | Enantioselectivity (ee) | Reference |

| Dirhodium(II) | (S)-PTAD | [4+3] Cycloaddition | up to 95% | nih.gov |

| Dirhodium(II) | (S)-DOSP | [4+3] Cycloaddition | Moderate to High | nih.gov |

| Iminophosphorane | Chiral Bifunctional | Intramolecular Cyclization | High | acs.org |

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control is crucial when synthesizing substituted cycloheptenols that contain multiple stereocenters. Intramolecular cyclization reactions are particularly powerful in this regard, as the conformational constraints of the tether connecting the reacting moieties can strongly influence the stereochemical outcome of the ring-forming step.

A prominent example of a diastereoselective cyclization suitable for medium-sized rings is the Nozaki-Hiyama-Kishi (NHK) reaction. wikipedia.org This chromium- and nickel-catalyzed reaction involves the coupling of an aldehyde with a vinyl or allyl halide. illinois.edu For the synthesis of a substituted cycloheptenol, an intramolecular NHK reaction can be employed. A precursor containing both an aldehyde and a vinyl halide, separated by an appropriate tether, can be induced to cyclize under NHK conditions. The stereochemistry of the newly formed alcohol is often controlled by the existing stereocenters in the tether, leading to a high degree of diastereoselectivity.

The stereochemical outcome can be rationalized by considering the chelation of the aldehyde and other functional groups to the chromium center in the transition state, which favors a specific conformation for the cyclization. This method is highly chemoselective and tolerates a wide variety of functional groups, making it suitable for the late-stage synthesis of complex molecules containing the cycloheptenol core. illinois.eduresearchgate.net Other methods for achieving diastereocontrol include substrate-controlled cyclizations of allylsilanes beilstein-journals.orgbeilstein-journals.org and photoinduced cyclizations where stereoselectivity is dictated by the conformation of the excited state. chinesechemsoc.org

| Reaction | Key Feature | Stereocontrol Element | Typical Diastereomeric Ratio |

| Intramolecular Nozaki-Hiyama-Kishi | High chemoselectivity, mild conditions | Substrate pre-organization on Cr center | Often high, e.g., >10:1 |

| Lewis Acid-catalyzed Allylsilane Cyclization | Silicon-assisted carbocation stabilization | Chair-like transition state | High |

| Photoinduced Dienone Cyclization | Formation of fused polycyclic systems | Transition state conformation | Single diastereoisomer formed |

Reaction Mechanisms and Reactivity of Cyclohept 4 Enol and Its Enol/enolate Forms

Keto-Enol Tautomerism Dynamics in Cyclic Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a ketone (keto form) and an enol, which contains a hydroxyl group adjacent to a double bond. fiveable.mefiveable.me This equilibrium is not a resonance but a true isomerism involving the movement of a proton and the shift of a double bond. fiveable.mepatsnap.com The keto form is generally more stable and thus favored at equilibrium. fiveable.melibretexts.org However, the less stable enol form is a crucial nucleophilic intermediate in many reactions. msu.edumasterorganicchemistry.com

In the presence of an acid catalyst, the tautomerization process is initiated by the protonation of the carbonyl oxygen of the keto form, cycloheptanone (B156872). libretexts.orgucalgary.ca This initial step creates a resonance-stabilized oxonium ion, which significantly increases the acidity of the α-hydrogens. youtube.comlibretexts.org A weak base, such as water, can then deprotonate the α-carbon, leading to the formation of the enol, cyclohept-4-enol, and regeneration of the acid catalyst. masterorganicchemistry.comlibretexts.orgucalgary.ca The rate-determining step in this sequence is the formation of the enol from the protonated ketone. libretexts.orgucsb.edu

Mechanism of Acid-Catalyzed Tautomerization:

Protonation of the carbonyl oxygen: The carbonyl oxygen of cycloheptanone is protonated by an acid (H-A). libretexts.orgmasterorganicchemistry.com

Deprotonation of the α-carbon: A base (A⁻ or H₂O) removes a proton from the carbon atom adjacent to the protonated carbonyl group, forming a double bond and yielding this compound. libretexts.orgmasterorganicchemistry.com

Under basic conditions, the tautomerization proceeds through the formation of an enolate anion. libretexts.orglibretexts.org A base removes an acidic α-hydrogen from cycloheptanone, creating a resonance-stabilized enolate. libretexts.orgyoutube.com This enolate anion is an ambident nucleophile, meaning it can be protonated at either the oxygen or the α-carbon. libretexts.org Protonation of the oxygen atom by a proton source, such as water, yields the enol, this compound, and regenerates the base catalyst. libretexts.orglibretexts.orgyoutube.com The initial deprotonation to form the enolate is typically the slow, rate-determining step. masterorganicchemistry.com

Mechanism of Base-Catalyzed Tautomerization:

Deprotonation of the α-carbon: A base removes a proton from the α-carbon of cycloheptanone to form an enolate anion. libretexts.orglibretexts.org

Protonation of the enolate: The enolate anion is protonated on the oxygen atom by a proton source (like water) to give this compound. libretexts.orglibretexts.org

The stability and equilibrium of tautomers in cyclic systems are significantly influenced by ring strain and the preferred conformations of the ring. numberanalytics.comlibretexts.org Cycloheptane (B1346806) rings, being larger, are not planar and adopt puckered conformations to relieve angle strain. libretexts.orgnih.govresearchgate.net The introduction of sp²-hybridized carbons in the enol form can alter the ring's conformational preferences and associated strain energy. nih.gov For some cyclic diketones, the diketo form is favored in seven-membered rings, suggesting that the introduction of the double bond in the enol form may increase ring strain. researchgate.net In contrast, for cyclohexane-1,2-dione, the keto-enol form is energetically favored. nih.gov The stability of the enol form in cyclic systems is a delicate balance between the stabilizing effects of conjugation and the destabilizing effects of increased ring strain. researchgate.net

Factors Influencing Tautomeric Equilibria in Cyclic Systems:

| Factor | Influence on Equilibrium | Example |

| Ring Size | Affects angle strain and conformational flexibility. researchgate.netlibretexts.org | Four- and seven-membered rings often favor the diketo form to minimize ring strain. researchgate.netresearchgate.net |

| Substitution | Alkyl substituents can influence enol stability. nih.gov | Appropriate substituents can promote enol formation in cyclohexane (B81311) rings. nih.gov |

| Conformation | The puckered nature of larger rings affects the orientation of functional groups. researchgate.net | Cycloheptane exists in a puckered conformation to minimize strain. researchgate.net |

Intramolecular hydrogen bonding can be a powerful stabilizing force for the enol tautomer. libretexts.orgmasterorganicchemistry.comorgosolver.com This occurs when the hydroxyl group of the enol can form a hydrogen bond with a nearby electron-donating group, such as the carbonyl oxygen in a 1,3-dicarbonyl compound. libretexts.orgorgosolver.com This interaction creates a stable six-membered ring-like structure, significantly shifting the equilibrium towards the enol form. libretexts.orgcaltech.edu While this compound itself does not possess a second carbonyl group for this type of stabilization, the principles of intramolecular hydrogen bonding are crucial in understanding enol stability in related cyclic systems. researchgate.netresearchgate.netnih.gov The presence of such bonding can overcome the inherent preference for the keto form. libretexts.orgrsc.org

Influence of Ring Strain and Conformation on Tautomeric Equilibria

Electrophilic Reactions of Enols and Enolates

The enol and enolate forms of this compound are nucleophilic at the α-carbon, making them susceptible to attack by various electrophiles. msu.edu

The α-halogenation of ketones can proceed under both acidic and basic conditions, involving the enol or enolate intermediate, respectively. libretexts.orglibretexts.orgpressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through the enol intermediate. libretexts.orglibretexts.org The formation of the enol is the rate-determining step. ucsb.edu Once formed, the electron-rich double bond of the enol attacks the halogen (e.g., Br₂), leading to the formation of a new carbon-halogen bond at the α-position and subsequent deprotonation to yield the α-haloketone. masterorganicchemistry.comlibretexts.org A key characteristic of acid-catalyzed halogenation is that it typically results in monohalogenation. pressbooks.pub This is because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, halogenation occurs via the enolate anion. libretexts.orglibretexts.org The enolate attacks the halogen to form the α-haloketone. libretexts.orglibretexts.org Unlike the acid-catalyzed reaction, base-promoted halogenation is difficult to stop at the monohalogenation stage and often leads to polyhalogenation. pressbooks.publongdom.orgmnstate.edu The electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation faster. libretexts.orglibretexts.orgpressbooks.pub

Comparison of Acid- and Base-Catalyzed Halogenation:

| Condition | Intermediate | Rate-Determining Step | Product | Further Reaction |

| Acidic | Enol libretexts.orglibretexts.org | Enol formation ucsb.edu | Monohaloketone pressbooks.pub | Disfavored pressbooks.pub |

| Basic | Enolate libretexts.orglibretexts.org | Enolate formation | Polyhalogenated ketone pressbooks.publongdom.org | Favored libretexts.orglibretexts.orgpressbooks.pub |

Protonation and Racemization Pathways

The formation of an enol or enolate from this compound involves the removal of a proton from the carbon alpha to the carbonyl group. This process is reversible, and the subsequent protonation of the enolate intermediate can lead to different stereochemical outcomes. If the alpha carbon is a stereocenter, the formation of the planar enolate followed by non-stereospecific protonation can result in racemization. masterorganicchemistry.comliu.edu

The mechanism for acid-catalyzed racemization involves the tautomerization of the keto form to its enol form. libretexts.org The presence of an acid promotes the formation of the enol, which eliminates the chiral information at the α-carbon. libretexts.org The subsequent attack of the enol on an electrophilic proton (H+) reforms the keto tautomer, resulting in a racemic mixture of enantiomers. libretexts.org

Under basic conditions, racemization also proceeds through the formation of an enolate intermediate. masterorganicchemistry.comlibretexts.org A base removes an α-hydrogen to form the enolate, and subsequent protonation can occur from either face of the planar enolate, leading to a mixture of enantiomers. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Enol Stability |

|---|---|

| Substitution | Increased alkyl substitution on the double bond of the enol form enhances its stability. masterorganicchemistry.comstackexchange.com |

| Conjugation | Conjugation of the enol's double bond with another pi system provides additional stabilization. masterorganicchemistry.comstackexchange.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol form. masterorganicchemistry.comstackexchange.com |

| Aromaticity | If the enol is part of an aromatic system, the enol form is highly favored due to the stability of the aromatic ring. masterorganicchemistry.comstackexchange.com |

| Solvent Polarity | Polar solvents can stabilize the more polar enol form through dipole-dipole interactions. acs.org |

Nucleophilic Reactions of Enolates

Enolates are potent nucleophiles due to the negative charge on the alpha-carbon, which is delocalized onto the oxygen atom. masterorganicchemistry.comutexas.edu This nucleophilicity allows them to participate in a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can act as a nucleophile and attack the carbonyl group of another aldehyde or ketone in an aldol (B89426) addition reaction. wikipedia.orglibretexts.org This reaction forms a β-hydroxy carbonyl compound. wikipedia.org The reaction is typically base-catalyzed, where the base facilitates the formation of the enolate. masterorganicchemistry.comyoutube.com The resulting aldol addition product can often undergo dehydration (elimination of a water molecule) upon heating to form a more stable α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.orglibretexts.org

Crossed aldol reactions, involving two different carbonyl compounds, can lead to a mixture of products. libretexts.orglibretexts.org However, by carefully choosing reactants, such as using a non-enolizable aldehyde or ketone as the electrophile, the reaction can be directed towards a single product. masterorganicchemistry.com

While Claisen condensation specifically refers to the reaction between two ester molecules, a related reaction can occur where the enolate of a ketone, such as that derived from this compound, attacks an ester. orgosolver.comgeeksforgeeks.org This is a type of crossed Claisen-like condensation. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the enolate adds to the ester's carbonyl group, followed by the elimination of an alkoxide leaving group to form a β-dicarbonyl compound. geeksforgeeks.orglibretexts.org For a successful crossed Claisen condensation, it is often advantageous to use an ester that cannot form an enolate itself, thereby acting only as the electrophile. libretexts.org

Enolates readily undergo alkylation when treated with alkyl halides in an SN2 reaction. libretexts.org This reaction forms a new carbon-carbon bond at the α-position of the carbonyl group. The success of the alkylation is dependent on the constraints of SN2 reactions, favoring primary and methyl halides over more sterically hindered secondary and tertiary halides. libretexts.orgsavemyexams.com To ensure complete formation of the enolate before alkylation and to prevent side reactions like self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used. youtube.com The choice of reaction conditions can influence whether the kinetic or thermodynamic enolate is formed and subsequently alkylated. libretexts.org

Table 2: Common Bases for Enolate Formation in Alkylation

| Base | pKa of Conjugate Acid | Typical Use |

|---|---|---|

| Sodium ethoxide (NaOEt) | ~16 | Used for carbonyls with acidic α-hydrogens (e.g., β-dicarbonyls). libretexts.org |

| Sodium hydride (NaH) | ~36 | A strong, non-nucleophilic base suitable for forming enolates from ketones. youtube.com |

The silyl (B83357) enol ether of this compound can participate in Mannich-type reactions. In this reaction, the silyl enol ether acts as the nucleophile, reacting with an iminium ion, which is typically generated in situ from an aldehyde and a secondary amine. organic-chemistry.org The reaction can be catalyzed by Lewis acids, such as hafnium triflate (Hf(OTf)4), which activate the electrophile. organic-chemistry.orgrsc.org This three-component reaction provides a direct route to β-amino carbonyl compounds. organic-chemistry.org The use of silyl enol ethers offers advantages in terms of reactivity and control over the reaction conditions compared to traditional enolates. thieme-connect.de

Alkylation Reactions of Enolates

Cycloaddition and Rearrangement Reactions

The double bond within the this compound ring system can participate in cycloaddition reactions. For instance, dearomative (4+3) cycloaddition reactions have been observed with related alkenyl indole (B1671886) and pyrrole (B145914) systems, reacting with in-situ generated oxyallyl cations to form cyclohepta-fused heterocyclic frameworks. acs.org While not directly involving the enol or enolate form, these reactions highlight the reactivity of the seven-membered ring's alkene.

Enol silyl ethers derived from cyclic ketones can also undergo [2+3] or [2+4] cycloaddition transformations. nih.gov For example, the enol silyl ether unit can react with various partners while retaining a diazo functionality, which can then undergo further rearrangements. nih.gov Another relevant transformation is the formal (4+3) cycloaddition, which can proceed through a domino cyclopropanation/Cope rearrangement sequence to construct seven-membered rings. sci-hub.se

Rearrangements can also be a key feature in the chemistry of related seven-membered ring systems. For example, cyclic allenes generated from ynones can undergo rearrangements involving hydrogen atom transfers to form different cyclic products. mit.edu

Intramolecular [4+3] Cycloaddition Reactions

The [4+3] cycloaddition is a powerful and convergent reaction for the synthesis of seven-membered rings. sci-hub.se This process involves the reaction of a four-atom π-system (a 1,3-diene) with a three-atom allylic cation component. acs.org The intramolecular version of this reaction, where the diene and the allylic cation precursor are connected by a tether, is particularly effective for the stereoselective construction of fused and bridged polycyclic frameworks. researchgate.net

The generation of the requisite allylic cation is a critical step. Various precursors and methods have been developed to initiate cation formation, including the use of alkoxyallylic sulfones or the Lewis acid-catalyzed reaction of a furfuryl alcohol. acs.orgbeilstein-journals.org Another effective strategy involves a tandem cyclopropanation/Cope rearrangement sequence. In this approach, the reaction of a diene with a vinylcarbenoid first yields a cis-divinylcyclopropane intermediate, which then undergoes a ring-forming Cope rearrangement to furnish the cycloheptadiene product. sci-hub.sechemrxiv.org This cascade reaction typically proceeds through a predictable boat-like transition state, affording excellent stereocontrol. sci-hub.se

The utility of this methodology is highlighted in its application to the synthesis of complex natural products that feature a cycloheptane subunit. sci-hub.seresearchgate.net By carefully designing the tether and reaction conditions, chemists can achieve high levels of control over the stereochemical outcome of the fused ring system.

Table 1: Examples of Intramolecular [4+3] Cycloaddition Strategies This table provides representative examples of different strategies used to achieve intramolecular [4+3] cycloadditions for the formation of seven-membered ring systems.

| Diene System | Allyl Cation Precursor | Catalyst / Conditions | Resulting Structure | Ref |

|---|---|---|---|---|

| Tethered 1,3-diene | Vinyl-N-triftosylhydrazone | Tp(CF3)2Ag, NaH, CHCl3, 60°C | Fused bicyclic system | chemrxiv.org |

| Tethered Furan | Epoxy enolsilane | Thermal | Fused cycloadduct with retained ee | sci-hub.se |

| Tethered Diene | Alkoxyallylic sulfone | Lewis Acid | Fused bicyclic system | acs.org |

Anionic Oxy-Cope Rearrangements in Ring Expansion

The oxy-Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-dien-3-ol skeleton. wikipedia.org A significant advancement of this reaction is the anionic oxy-Cope rearrangement, which occurs when the hydroxyl group is deprotonated to form an alkoxide. organic-chemistry.org This modification dramatically accelerates the reaction rate, with enhancements reported to be in the range of 10¹⁰ to 10¹⁷ times faster than the corresponding neutral thermal process. organic-chemistry.orgwikipedia.org The immense rate increase allows these rearrangements to proceed smoothly at or even well below room temperature. organic-chemistry.orgthieme-connect.de

The primary driving force for the anionic variant is the formation of a thermodynamically stable enolate in the product. organic-chemistry.org This enolate can be trapped or, upon aqueous workup, tautomerizes to the corresponding stable carbonyl compound, rendering the rearrangement effectively irreversible. organic-chemistry.orgwikipedia.org This contrasts with the neutral oxy-Cope rearrangement, which produces an enol that must tautomerize in a separate equilibrium step.

This powerful transformation has been widely applied in organic synthesis, particularly for ring expansion. researchgate.net In this context, a divinyl-substituted cycloalkanol can be rearranged to a larger carbocycle. For instance, a vinyl-substituted cyclopentanol (B49286) can undergo an anionic oxy-Cope rearrangement to generate a nine-membered ring enolate, demonstrating the reaction's capacity to build medium-sized rings that are often difficult to access. This strategy offers a high degree of stereochemical control and has been utilized in the synthesis of complex molecules, including D-homo-estratetraenone derivatives.

Table 2: Comparison of Neutral vs. Anionic Oxy-Cope Rearrangement This table contrasts the key features and conditions of the neutral and anionic variants of the oxy-Cope rearrangement.

| Feature | Neutral Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement | Ref |

|---|---|---|---|

| Reactant | 1,5-dien-3-ol | 1,5-dien-3-alkoxide (formed in situ) | organic-chemistry.orgwikipedia.org |

| Activation | Thermal (High Temperature) | Base (e.g., KH, NaH) | organic-chemistry.org |

| Typical Temperature | High (e.g., >200 °C) | Low (e.g., Room Temperature or below) | thieme-connect.de |

| Relative Rate | Base Rate (1) | 10¹⁰ - 10¹⁷ times faster | organic-chemistry.orgwikipedia.org |

| Initial Product | Enol | Enolate Anion | organic-chemistry.org |

| Driving Force | Formation of a stable carbonyl via tautomerization | Formation of a highly stable enolate | organic-chemistry.orgwikipedia.org |

| Reversibility | Often reversible | Generally irreversible | wikipedia.org |

Photoinduced Cyclization Processes

Photochemical reactions provide access to unique and often strained molecular structures by using light as a traceless reagent to promote electronically excited states. researchgate.net These transformations can lead to products that are not readily accessible through thermal reactions. In the context of seven-membered rings, photoinduced cyclization processes offer novel pathways for the construction of intricate polycyclic systems. chinesechemsoc.org

A notable example involves the photoinduced intramolecular cyclization of an α-cyclopropyl dienone to form a fused beilstein-journals.orgwikipedia.orgwikipedia.orgthieme-connect.de-tetracyclic framework, which serves as the core of natural products like 4-desmethyl-rippertenol. chinesechemsoc.orgchinesechemsoc.org In this process, irradiation with UV light (e.g., 365 nm) triggers the key cyclization. chinesechemsoc.org Interestingly, this photochemical step is followed by an unexpected thermal 1,5-hydrogen migration. chinesechemsoc.org This subsequent concerted suprafacial migration occurs upon gentle heating or even at room temperature, leading to the final, thermodynamically more stable tetracyclic product. chinesechemsoc.orgchinesechemsoc.org

The stereoselectivity of the crucial photoinduced cyclization step has been investigated using density functional theory (DFT) calculations. chinesechemsoc.org These studies revealed that the high diastereoselectivity observed is primarily governed by the conformation of the transition state and prevailing steric effects within the complex substrate. chinesechemsoc.orgchinesechemsoc.org

Table 3: Reaction Conditions for Photoinduced Cyclization and Thermal Migration This table details the specific conditions and outcomes for the key steps in the synthesis of a fused cycloheptanoid core structure.

| Step | Precursor | Light Source / Conditions | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Photoinduced Cyclization | α-cyclopropyl dienone (26) | 500 W UV (365 nm) | Hexafluoroisopropanol (HFIP) | Fused tetracycle (28) via intermediate | 54% | chinesechemsoc.orgchinesechemsoc.org |

| Photoinduced Cyclization | α-cyclopropyl dienone (27) | 500 W UV (365 nm) | Hexafluoroisopropanol (HFIP) | Fused tetracycle (29) via intermediate | 52% | chinesechemsoc.org |

| Thermal Migration | Dienone Precursor (32) | Heat (60°C), no light | Hexafluoroisopropanol (HFIP) | 1,5-H migratory product (33) | Quantitative | chinesechemsoc.org |

Advanced Spectroscopic Characterization for Elucidating Reactivity and Structure of Cyclohept 4 Enol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Cyclohept-4-enol in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, it is possible to detail its tautomeric preferences, dominant conformations, and the stereochemistry of its derivatives.

Elucidation of Tautomeric Forms and Equilibria

Keto-enol tautomerism is a fundamental equilibrium process in many carbonyl compounds. libretexts.org While this compound is the enol form, related systems such as β-dicarbonyls demonstrate a dynamic equilibrium between keto and enol isomers that is readily studied by ¹H NMR. asu.edu The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of both species. asu.eduthermofisher.com

In a typical ¹H NMR spectrum of a system in keto-enol equilibrium, the protons attached to the α-carbon of the keto form have characteristic chemical shifts that differ significantly from the vinylic proton of the enol form. thermofisher.com For example, in ethyl acetoacetate, the α-protons of the keto tautomer appear as a singlet around 3.48 ppm, whereas the vinylic proton of the enol form is found further downfield at 5.03 ppm. thermofisher.com The enolic hydroxyl proton often gives a characteristic broad signal, sometimes at a very high chemical shift (e.g., 13.10 ppm in an enol tautomer of a diarylethene derivative), indicative of strong intramolecular hydrogen bonding. chemrxiv.org By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) can be calculated, providing a quantitative measure of the stability of the enol form under specific conditions. thermofisher.com The position of this equilibrium is sensitive to factors like solvent polarity, with non-polar solvents often favoring the hydrogen-bonded enol form. asu.educdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Keto-Enol Tautomers Data generalized from analogous β-dicarbonyl systems.

| Proton Type | Tautomeric Form | Typical Chemical Shift (ppm) | Reference |

| α-Methylene Protons (-CH₂-) | Keto | 3.4 - 3.6 | thermofisher.com |

| Vinylic Proton (=CH-) | Enol | 5.0 - 6.0 | thermofisher.comchemrxiv.org |

| Enolic Hydroxyl Proton (-OH) | Enol | 12.0 - 15.0 | chemrxiv.orgresearchgate.net |

| Acetyl Methyl Protons (-CH₃) | Keto | 2.2 - 2.3 | thermofisher.com |

| Acetyl Methyl Protons (-CH₃) | Enol | 1.9 - 2.0 | thermofisher.com |

| This table is interactive. Click on headers to sort. |

Conformational Analysis of Cyclic Enols

The seven-membered ring of this compound is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. The preferred conformation is determined through a combination of NMR experiments and computational chemistry. rsc.org A critical parameter derived from ¹H NMR spectra is the three-bond proton-proton coupling constant (³JHH). rsc.org According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, which in turn defines the geometry of the ring.

Conformational studies on related seven-membered ring systems, such as carbohydrate-based oxepines, have utilized ³JHH coupling constants to characterize the dominant conformations in solution. rsc.org By comparing experimentally measured coupling constants with values calculated for theoretically optimized geometries (e.g., using Density Functional Theory, DFT), the most likely conformational equilibria can be established. rsc.orgauremn.org.br For instance, a study on a D-glucose-based oxepine identified the ⁴H₆ (chair-like) conformation as the major contributor (72%) in chloroform (B151607) solution, based on matching experimental and DFT-calculated ³JHH values. rsc.org This approach allows for a detailed picture of the three-dimensional structure of cyclic enols like this compound in their natural solution environment. nih.govresearchgate.net

Stereochemical Assignments in Synthesized Derivatives

The synthesis of derivatives from this compound often results in the formation of multiple stereoisomers. rsc.org Elucidating the precise stereochemistry of these products is crucial and is accomplished using a suite of 1D and 2D NMR techniques. researchgate.net

One-dimensional techniques like Nuclear Overhauser Effect (NOE) difference spectroscopy can reveal the spatial proximity of protons, which helps in assigning relative stereochemistry. researchgate.net More powerful are 2D NMR experiments, which provide a comprehensive map of connectivity within the molecule.

Table 2: Application of 2D NMR Techniques for Stereochemical Elucidation

| 2D NMR Technique | Information Provided | Application in Stereochemistry | Reference |

| gCOSY (gradient Correlation Spectroscopy) | Shows ³JHH correlations between vicinal protons. | Establishes the proton connectivity framework along the carbon backbone. | researchgate.net |

| gHSQC (gradient Heteronuclear Single Quantum Coherence) | Correlates each proton to its directly attached carbon atom. | Unambiguously assigns protonated carbons. | researchgate.net |

| gHMBC (gradient Heteronuclear Multiple Bond Correlation) | Shows 2- and 3-bond correlations between protons and carbons. | Establishes long-range connectivity, linking different fragments of the molecule. | researchgate.net |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are close to each other (< 5 Å). | Determines the relative orientation of substituents (e.g., axial vs. equatorial) and the overall stereochemistry. | nih.govresearchgate.net |

| This table is interactive. Click on headers to sort. |

For example, in the synthesis of complex molecules derived from cycloheptenol, the stereochemistry at newly formed chiral centers can be deduced from NOE correlations. rsc.org The unequivocal assignment of all ¹H and ¹³C signals, supported by these 2D experiments and often corroborated by theoretical chemical shift calculations, provides definitive proof of the structure and stereochemistry of the synthesized derivatives. researchgate.nethebmu.edu.cn

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, probe the bonding and functional groups within a molecule. For this compound, they are particularly useful for analyzing hydrogen bonding and identifying the characteristic vibrational modes of the enol system.

Analysis of Intramolecular Hydrogen Bonding

The enol functional group (-C=C-OH) in this compound allows for the formation of hydrogen bonds. Intramolecular hydrogen bonding, where the hydroxyl proton interacts with another electronegative atom within the same molecule, can be distinguished from intermolecular hydrogen bonding using IR spectroscopy. matanginicollege.ac.in

The key diagnostic feature is the O-H stretching vibration. A "free" hydroxyl group, not involved in hydrogen bonding, typically shows a sharp absorption band in the IR spectrum between 3650-3585 cm⁻¹. matanginicollege.ac.in When an intramolecular hydrogen bond is present, this bond is weakened, causing the O-H stretching frequency to shift to a lower wavenumber (typically 3550-3200 cm⁻¹) and the band to become significantly broader and more intense. matanginicollege.ac.inmdpi.com Crucially, the position of an absorption band due to intramolecular hydrogen bonding is independent of the sample's concentration, whereas bands from intermolecular bonding shift to higher frequencies upon dilution. matanginicollege.ac.inrsc.org Studies on analogous enol systems, such as those in β-tricarbonyl compounds, confirm that strong intramolecular hydrogen bonds result in enolic proton resonances at very low fields in NMR spectra and characteristic shifts in IR spectra. scispace.com

Vibrational Signatures of Enolic Systems

IR and Raman spectroscopy provide complementary information on the vibrational modes of the enol moiety in this compound. ubc.caresearchgate.net Raman spectroscopy, which measures light scattering, is particularly sensitive to vibrations of symmetric, non-polar bonds, while IR spectroscopy is more sensitive to vibrations of polar functional groups. youtube.comlibretexts.org

The key vibrational signatures for an enolic system are the C=O and C=C stretching modes of the conjugated chelate system. scispace.com In the IR spectra of enols, these vibrations typically appear in the 1700-1550 cm⁻¹ region. scispace.comsemanticscholar.org For instance, studies on the enol forms of β-dicarbonyls show characteristic bands around 1600 cm⁻¹, which are assigned to coupled C=C and C=O stretching vibrations. scispace.comsemanticscholar.org

Raman spectroscopy offers a clear view of the C=C double bond stretch, which is often a strong and sharp band, making it an excellent tool for identifying the enol structure. spectroscopyonline.comnih.gov The combination of IR and Raman data allows for a comprehensive vibrational assignment, confirming the presence of the enolic double bond and the hydroxyl group, which are the defining features of the this compound system. ubc.caresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Enol Systems Data generalized from analogous cyclic and acyclic enol systems.

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Characteristics | Reference |

| O-H Stretch (Free) | IR | 3650 - 3585 | Sharp, weak to medium intensity | matanginicollege.ac.in |

| O-H Stretch (H-Bonded) | IR | 3550 - 3200 | Broad, strong intensity | matanginicollege.ac.inmdpi.com |

| C=C Stretch | IR, Raman | 1650 - 1550 | Often coupled with C=O stretch in conjugated systems | scispace.comsemanticscholar.org |

| C-O Stretch | IR | 1300 - 1200 | Strong intensity | researchgate.net |

| This table is interactive. Click on headers to sort. |

Mass Spectrometry Applications

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, including cyclic alcohols like this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides valuable information about the molecular weight and fragmentation pattern of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) offers a higher level of structural detail and confirmation compared to single-stage mass spectrometry. This technique involves multiple stages of mass analysis, typically including the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process is instrumental in distinguishing between isomers that might produce similar single-stage mass spectra.

In the analysis of volatile compounds from complex mixtures, such as natural product extracts, identifying specific isomers can be challenging. For instance, this compound and its isomer 1,3-cycloheptadiene (B1346008) can be difficult to distinguish based on their electron ionization (EI) mass spectra and retention indices alone. researchgate.netresearchgate.net In such cases, MS/MS techniques, particularly precursor ion scans, become invaluable.

A study identified this compound in a complex mixture by performing a precursor ion scan for the fragment ion at m/z 84. researchgate.netresearchgate.net By comparing the NIST library mass spectra of the two potential isomers, it was deduced that the molecular ion of this compound (m/z 112) is a precursor to the m/z 84 ion. researchgate.net This specific precursor-product relationship confirmed the presence of this compound, demonstrating the power of MS/MS in providing unambiguous structural confirmation. researchgate.netresearchgate.net

| MS/MS Technique | Application for this compound | Key Finding | Reference |

| Precursor Ion Scan | Identification in a complex mixture | The ion at m/z 112 is a precursor to the fragment ion at m/z 84, confirming the structure of this compound over its isomer, 1,3-cycloheptadiene. | researchgate.netresearchgate.net |

Fragmentation Pathway Analysis of this compound and Derivatives

The fragmentation of this compound in a mass spectrometer follows patterns characteristic of cyclic alcohols. The initial step is the formation of the molecular ion (M⁺˙) upon electron ionization. For this compound, with a molecular formula of C₇H₁₂O, the molecular ion has a mass-to-charge ratio (m/z) of 112. researchgate.netnih.gov This molecular ion is often of low abundance due to its propensity to undergo fragmentation. dtic.mil

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage. dtic.milpressbooks.publibretexts.orglibretexts.orgsavemyexams.com In cyclic alcohols, ring cleavage also represents a significant fragmentation route. uni-saarland.de

The mass spectrum of this compound exhibits several key fragment ions. A prominent peak is often observed at m/z 79. nih.gov A crucial fragmentation pathway for this compound involves the loss of a neutral molecule of ethylene (B1197577) (C₂H₄, 28 Da) from the molecular ion to form the key fragment ion at m/z 84. researchgate.netresearchgate.net This process is a retro-Diels-Alder reaction, a common fragmentation mechanism for cyclohexene (B86901) derivatives and adaptable to larger rings.

Another significant fragmentation involves the loss of a water molecule from the molecular ion, leading to an ion at m/z 94 (M-18). This is a characteristic fragmentation for alcohols. dtic.milsavemyexams.comuni-saarland.de Further fragmentation of these primary ions leads to the complex pattern observed in the mass spectrum.

A plausible fragmentation pathway for this compound is outlined below:

| m/z | Proposed Fragment Identity | Proposed Formation Pathway |

| 112 | [C₇H₁₂O]⁺˙ (Molecular Ion) | Electron ionization of this compound |

| 94 | [C₇H₁₀]⁺˙ | Loss of H₂O from the molecular ion (M-18) |

| 84 | [C₅H₈O]⁺˙ | Loss of C₂H₄ via retro-Diels-Alder reaction (M-28) |

| 79 | [C₆H₇]⁺ | Likely formed through a complex rearrangement and loss from a larger fragment |

| 67 | [C₅H₇]⁺ | Possible loss of H₂O from the m/z 85 ion or other pathways |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage and rearrangement |

Theoretical and Computational Investigations of Cyclohept 4 Enol Chemistry

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These calculations are fundamental to understanding chemical bonding, reaction mechanisms, and energetics.

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of organic reactions. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of Cyclohept-4-enol and its reaction partners. gsartor.org DFT calculations are used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. researchgate.netsioc-journal.cn

Research findings on related systems, such as the cyclization of 1,6-enynes and cycloaddition reactions, demonstrate the utility of DFT in elucidating complex reaction pathways. researchgate.netrsc.org For reactions involving cycloheptenol derivatives, DFT can be employed to:

Model Reaction Pathways: Trace the geometric and energetic changes as reactants transform into products.

Characterize Intermediates: Determine the stability and structure of any transient species formed during the reaction.

Analyze Regio- and Stereoselectivity: Calculate the activation barriers for different possible pathways to predict the observed product distribution. For example, in nickel-catalyzed reactions, DFT has been used to understand why certain ligands favor specific cyclization modes over others. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometries | The lowest energy arrangement of atoms for a given species (reactant, product, intermediate, transition state). | Provides bond lengths, bond angles, and dihedral angles. |

| Electronic Energies (E) | The total electronic energy of the molecule at its optimized geometry. | Used to calculate relative energies and reaction enthalpies. |

| Gibbs Free Energies (G) | Thermodynamic potential including enthalpic and entropic contributions at a specific temperature. | Determines reaction spontaneity and equilibrium positions. gsartor.org |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. A transition state is characterized by a single imaginary frequency. | Confirms the nature of a stationary point on the potential energy surface. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure.

For a molecule like this compound, ab initio calculations can be used to:

Determine Accurate Wavefunctions and Electron Densities: Provide a detailed picture of how electrons are distributed within the molecule.

Calculate Electronic Properties: Compute properties such as dipole moments, polarizability, and orbital energies (HOMO/LUMO).

Benchmark Other Methods: High-level ab initio results are often used as a "gold standard" to assess the accuracy of more approximate methods like DFT for a specific class of molecules or reactions. researchgate.net

Studies on related cyclic systems have utilized ab initio methods to investigate configurational and conformational properties, demonstrating their power in resolving subtle energetic differences. researchgate.netutah.edu

A central goal of computational reaction analysis is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation barrier (often expressed as activation free energy, ΔG‡), which governs the reaction rate.

Computational studies on the keto-enol tautomerization of cyclic diones, which are structurally related to intermediates in some reactions of cycloheptenols, illustrate this process. nih.gov These studies show that the ring size significantly influences the activation barriers. researchgate.net For this compound reactions, theoretical analysis of transition states would involve:

Locating the TS Geometry: Using algorithms to find the saddle point on the potential energy surface corresponding to the TS.

Calculating the Activation Energy: Determining the energy of the TS relative to the reactants. This allows for a quantitative prediction of reaction kinetics.

Analyzing TS Structure: Examining the bond lengths and angles in the TS provides insight into the nature of bond-forming and bond-breaking processes. For example, in a cycloaddition reaction, the synchronicity of bond formation can be determined from the lengths of the forming bonds in the transition state. rsc.org

| Process | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Uncatalyzed Tautomerization | M062X/6-31+G(d,p) | 64.4 | nih.gov |

| Water-Assisted (1 molecule) | M062X/6-31+G(d,p) | 36.8 | researchgate.net |

| Water-Assisted (2 molecules) | M062X-SMDaq/6-31+G(d,p) | ~14.5 | nih.gov |

Ab Initio Methods for Electronic Structure Analysis

Molecular Dynamics and Modeling

While quantum mechanics describes the electronic structure, molecular dynamics (MD) and modeling techniques are used to simulate the physical movements of atoms and molecules over time. This provides insight into conformational preferences and the influence of the molecular environment.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org Seven-membered rings like this compound are conformationally flexible and can exist in several low-energy forms. The relative stability of these conformers and the energy barriers between them define the molecule's conformational energy landscape. researchgate.net

Computational studies on the closely related molecule cis-cycloheptene have shown that the most stable conformation is the chair form. researchgate.net The interconversion between different chair conformations proceeds through a series of twist-chair and boat intermediates. The energy landscape can be mapped by calculating the relative energies of these stable conformers and the transition states that connect them. For this compound, the presence of the hydroxyl group would be expected to influence the relative energies of the conformers due to potential intramolecular hydrogen bonding and steric interactions.

| Conformation/Transition State | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|

| Chair (Most Stable) | 0.0 | researchgate.net |

| Twist-Boat | ~2.5 | researchgate.net |

| Inversion Barrier (Chair to Chair) | 5.0 | researchgate.net |

The solvent in which a reaction is conducted can have a profound impact on its rate and the position of chemical equilibria. wikipedia.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For reactions involving this compound, the polarity of the solvent can differentially stabilize the ground state, transition state, or product. wikipedia.org For example: